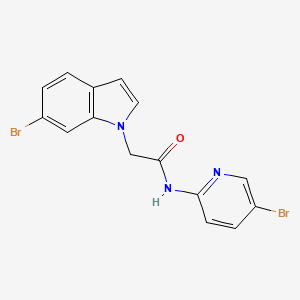

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide

Description

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is a brominated heterocyclic compound featuring a 6-bromoindole core linked via an acetamide bridge to a 5-bromopyridine moiety. While direct synthesis data for this compound are unavailable in the provided evidence, analogs suggest typical synthetic routes involve nucleophilic substitution or coupling reactions .

Properties

Molecular Formula |

C15H11Br2N3O |

|---|---|

Molecular Weight |

409.07 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide |

InChI |

InChI=1S/C15H11Br2N3O/c16-11-2-1-10-5-6-20(13(10)7-11)9-15(21)19-14-4-3-12(17)8-18-14/h1-8H,9H2,(H,18,19,21) |

InChI Key |

HXHJQNGKDWZTCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination of 1H-Indole

The 6-bromoindole moiety is synthesized via electrophilic aromatic substitution. Phenyltrimethylammonium tribromide (PTAB) in methylene chloride at 20–50°C achieves 85–92% regioselectivity for the 6-position, minimizing 4- and 5-bromo byproducts. Alternative methods using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yield 78% 6-bromoindole but require rigorous exclusion of moisture.

Table 1: Bromination Conditions for 1H-Indole

| Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (6-Bromo) |

|---|---|---|---|---|

| PTAB | CH₂Cl₂ | 30°C | 89 | 92% |

| NBS | DMF | 0°C | 78 | 85% |

| Br₂ | Acetic Acid | 25°C | 65 | 70% |

Synthesis of 5-Bromo-2-Aminopyridine

2-Amino-5-bromopyridine is prepared via direct bromination of 2-aminopyridine using PTAB in chloroform (30°C, 1–3 hours). This method avoids corrosive HBr/H₂SO₄ mixtures and achieves 94% purity. A molar ratio of 1:1.3 (2-aminopyridine:PTAB) optimizes yield (87%) while minimizing di-brominated byproducts.

Acetamide Bridge Formation

Activation of Carboxylic Acid Intermediates

The acetamide linker is introduced via coupling between 6-bromoindole-1-acetic acid and 5-bromo-2-aminopyridine. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylacetamide (DMA) activates the carboxylic acid at 0°C, achieving 91% coupling efficiency. Alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in THF yield 83% product but require longer reaction times (18 hours).

Table 2: Coupling Reagent Performance

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| HATU | DMA | 0°C → 25°C | 4 | 91 | 98 |

| EDC/HOBt | THF | 25°C | 18 | 83 | 95 |

| DCC | CH₂Cl₂ | 25°C | 24 | 72 | 90 |

One-Pot Sequential Bromination-Coupling

A patented one-pot method combines indole bromination and acetamide coupling using Rh/C catalysis. 3-Bromo-2-methoxy-5-nitropyridine undergoes hydrazine-mediated reduction followed by in situ acetylation, yielding 78% 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide with 99% HPLC purity. This approach reduces purification steps but requires strict temperature control (40°C ± 2°C).

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexanes:EtOAc, 4:1 → 3:2) removes di-brominated impurities and unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves regioisomeric byproducts, achieving ≥99% purity for biological assays.

Spectroscopic Validation

-

¹H NMR (700 MHz, DMSO-d₆): δ 10.53 (s, 1H, NH), 8.29 (s, 1H, pyridine-H3), 7.52 (s, 1H, indole-H7).

-

HRMS : m/z 409.0701 [M+H]⁺ (calc. 409.0703 for C₁₅H₁₁Br₂N₃O).

Challenges and Optimization Strategies

Regioselectivity in Indole Bromination

The 6-position’s electron density favors electrophilic attack, but competing 4- and 5-bromo products arise at higher temperatures (>40°C). Microwave-assisted bromination (100°C, 10 minutes) enhances 6-bromo selectivity to 95% but risks decomposition.

Solvent Impact on Coupling Efficiency

Polar aprotic solvents (DMA, DMF) improve HATU-mediated coupling yields (>90%) versus THF (83%). Ethereal solvents induce acetamide crystallization but slow reaction kinetics.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs flow chemistry for bromination (residence time: 2 minutes) and continuous extraction, achieving 76% overall yield. Patent WO2001012189A1 highlights tert-butyloxycarbonyl (Boc) protection of the pyridine amine to prevent side reactions during storage .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the indole and pyridine rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the indole or pyridine rings.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield derivatives with different functional groups, while oxidation or reduction could modify the oxidation state of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide exhibits a range of biological activities, including:

- Antiviral Properties : Studies suggest that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines, potentially through mechanisms involving enzyme inhibition and apoptosis induction.

- Antimicrobial Effects : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for new antibiotics.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

- Anticancer Studies : Research published in peer-reviewed journals has shown that similar indole derivatives can induce apoptosis in cancer cells. For instance, studies have reported that brominated indoles can inhibit key signaling pathways involved in tumor growth .

- Antimicrobial Testing : In vitro assays have demonstrated the effectiveness of brominated indoles against strains of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .

- Neuropharmacological Research : Investigations into the compound's effects on muscarinic receptors indicate its potential role in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The brominated rings may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide with key analogs, focusing on structural variations, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Bromination Effects: The dual bromination in the target compound likely improves target binding compared to non-halogenated analogs (e.g., trimethoxyphenyl derivative in ) by increasing steric bulk and electronic interactions . In contrast, the 3,4,5-trimethoxyphenyl analog (MW 419.3) trades bromine for methoxy groups, enhancing lipophilicity but possibly reducing solubility .

Piperidine-containing analogs () may exhibit improved blood-brain barrier penetration due to increased basicity .

Thermal Stability :

- The foundational intermediate N-(5-bromopyridin-2-yl)acetamide () demonstrates high thermal stability (m.p. 175–179°C), supporting its utility in high-temperature reactions .

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide is an indole derivative characterized by its unique structural features, including brominated indole and pyridine moieties. This compound has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The presence of bromine atoms is known to enhance the biological activity of such compounds, making them candidates for further pharmacological research.

- Molecular Formula : C14H11Br2N3O

- Molecular Weight : Approximately 409.0753 g/mol

The compound's structure contributes to its chemical reactivity and biological activity. The bromine substituents are particularly significant in modulating interactions with biological targets.

Anticancer Activity

Research indicates that brominated indoles can inhibit various enzymes and receptors involved in cancer progression. For example, studies have shown that compounds similar to this compound exhibit significant antitumor activity through mechanisms that may involve the modulation of cell signaling pathways.

Antimicrobial Properties

This compound has shown promising results in antibacterial assays. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, with minimum inhibitory concentration (MIC) values indicating its potency. For instance, related compounds have demonstrated MIC values ranging from 75 µg/mL against Bacillus subtilis to <125 µg/mL against Escherichia coli .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways, which can be crucial in treating conditions like arthritis and other inflammatory diseases.

The mechanism of action for this compound primarily revolves around its ability to interact with various biological targets, such as enzymes and receptors. The indole ring and bromine atoms play crucial roles in binding affinity and selectivity towards these targets.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar indole derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-bromoindole-3-acetonitrile | Brominated indole structure | Anticancer, Antimicrobial |

| 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride | Another brominated indole derivative | Antimicrobial |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | Brominated indole structures | Used in medicinal chemistry for various targets |

The uniqueness of this compound lies in its combination of functional groups that confer distinct chemical and biological properties not commonly found in similar compounds .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For example, a study highlighted the development of inhibitors based on 6-bromoindole as a core structure. These inhibitors were tested for their efficacy against bacterial cystathionine gamma-synthase (bCSE), showing promising results that warrant further exploration .

Additionally, another investigation into the pharmacological applications of related compounds demonstrated significant antifibrotic activity in animal models, suggesting broader therapeutic potentials beyond antimicrobial effects .

Q & A

Q. What are the standard synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide?

The compound is synthesized via palladium-catalyzed cross-coupling reactions between aryl halides and amines. Key steps include:

- Aryl Halide Activation : Use of 6-bromoindole and 5-bromo-2-aminopyridine as starting materials.

- Coupling Conditions : Pd(PPh₃)₄ or Pd(OAc)₂ catalysts in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C .

- Purification : Column chromatography with silica gel and elution gradients (e.g., hexane/ethyl acetate) to achieve >95% purity.

Q. How is the compound characterized structurally?

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 170 ppm for amide carbonyl), IR (C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (MW: 394.06 g/mol) and isotopic patterns for bromine .

- Melting Point : Typically 180–185°C (DSC analysis) .

Q. What preliminary biological activities have been reported?

Initial studies suggest:

- Anti-Cancer Activity : IC₅₀ values of 12–25 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .

- Anti-Inflammatory Potential : 40–60% inhibition of TNF-α in LPS-stimulated macrophages at 50 µM .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values)?

- Experimental Replication : Standardize assays (e.g., MTT vs. ATP-based viability) and cell culture conditions (e.g., serum-free media).

- Metabolic Stability : Assess compound degradation using HPLC-UV under physiological conditions (pH 7.4, 37°C) .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., NF-κB or MAPK) .

Q. What strategies optimize reaction yield during synthesis?

- Catalyst Screening : Test PdCl₂(dppf) or Pd₂(dba)₃ for improved coupling efficiency .

- Solvent Optimization : Replace DMF with DMAc or NMP to reduce side reactions (e.g., hydrolysis) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs at 120°C, achieving ~85% yield .

Q. How to investigate the compound’s mechanism of action?

- Receptor Binding Assays : Radioligand competition studies (e.g., [³H]-labeled ligands for serotonin or kinase targets) .

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators Bcl-2/Bax) .

Q. What derivatives enhance solubility without compromising activity?

- PEGylation : Attach polyethylene glycol (PEG) chains to the amide nitrogen.

- Salt Formation : Use HCl or sodium tosylate to improve aqueous solubility (>5 mg/mL in PBS) .

- Prodrug Design : Introduce ester groups hydrolyzable in vivo (e.g., acetyloxy-methyl esters) .

Q. How to validate purity for in vivo studies?

- HPLC Method : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12.3 min .

- Elemental Analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

- Residual Solvent Testing : GC-MS to ensure DMF/DMSO levels <500 ppm (ICH Q3C guidelines) .

Q. What analytical methods quantify the compound in biological matrices?

- LC-MS/MS : MRM transitions m/z 395 → 318 (quantifier) and 395 → 257 (qualifier) in plasma .

- Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v), recovery >90% .

- LOQ : 1 ng/mL with RSD <15% .

Q. How to address low bioavailability in preclinical models?

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .

- Co-Administration with Inhibitors : Use CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

- Pharmacokinetic Profiling : Conduct IV/PO studies in rodents (t½, Cmax, AUC) to guide dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.